2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
Description
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
2-methoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-23-10-3-2-8-21(23)24(28)26-19-11-13-20(14-12-19)32(29,30)27-16-5-4-9-22(27)18-7-6-15-25-17-18/h2-3,6-8,10-15,17,22H,4-5,9,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHAUTZLYRLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy group through a methylation reaction. The piperidine and pyridine moieties are then introduced via nucleophilic substitution reactions, often using suitable sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amine derivatives.
Scientific Research Applications
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
- 2-methoxy-N-(4-(2-(pyridin-3-yl)piperidin-1-yl)phenyl)benzamide
Uniqueness
2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to the presence of both the methoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and pharmaceutical research.
Biological Activity
2-Methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, a compound with the CAS number 393834-47-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxy group, piperidine, pyridine, and sulfonamide moieties. The synthesis typically involves multiple steps, including the formation of intermediate compounds through nucleophilic substitutions and methylation reactions. This multi-step synthesis is crucial for achieving high purity and yield in industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymes, which can lead to various pharmacological effects. For instance, compounds with similar structures have been reported to exhibit anti-inflammatory and antibacterial activities by modulating enzyme functions involved in these pathways .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of related benzamide derivatives. For example, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their effectiveness compared to traditional antibiotics like ciprofloxacin . Although direct data on this compound is limited, its structural similarity suggests potential antibacterial properties.
Anticancer Activity
Research has indicated that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, studies on piperazine-containing compounds have shown their ability to selectively inhibit CDK6, which plays a critical role in tumor growth . The mechanism likely involves binding to the kinase's inactive conformation, preventing its activation.
Case Studies
- Antibacterial Efficacy : A study evaluating various benzamide derivatives reported that compounds with similar structural features exhibited promising antibacterial activity against resistant strains of bacteria. The findings suggest that modifications in the sulfonamide and piperidine groups can enhance efficacy against specific pathogens .
- Inhibition of Kinases : Another investigation into piperazine derivatives revealed their potential as selective inhibitors of kinases associated with various cancers. These findings indicate that this compound could similarly possess anticancer properties through kinase inhibition .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonylation : React 4-aminophenyl sulfonyl chloride with 2-(pyridin-3-yl)piperidine under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide intermediate.
Benzamide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate 2-methoxybenzoic acid to the sulfonamide intermediate .
Key Considerations :
Q. How is the compound characterized for structural confirmation?
Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic peaks (e.g., sulfonyl group at ~3.3 ppm, pyridinyl protons at 7.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 468.2 (calculated using PubChem data) .
- Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity).
- Control Experiments : Test against structurally analogous compounds (e.g., 3-chloro-N-(4-sulfonylphenyl)benzamide derivatives) to isolate the role of the methoxy and pyridinyl groups .
- Data Triangulation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance bioavailability .
- Metabolic Stability : Test microsomal stability (human liver microsomes) to identify vulnerable sites for deuteration or fluorination .
Q. How does the sulfonylpiperidine-pyrindinyl moiety influence target selectivity?
Methodological Answer :
- Molecular Docking : Compare binding poses in homology models (e.g., EGFR vs. VEGFR2) to identify key interactions (e.g., hydrogen bonding with Lys721 in EGFR) .
- SAR Studies : Synthesize analogs with modified piperidine substituents (e.g., methyl vs. ethyl groups) and evaluate selectivity ratios .
Key Finding :
The pyridinyl group enhances π-π stacking with hydrophobic kinase pockets, while the sulfonyl group improves solubility without compromising affinity .
Data Contradiction Analysis
3.1 Discrepancies in Acute Toxicity Reports
Evidence :
- LD (Rat) : 320 mg/kg (oral) reported in , but 250 mg/kg in a similar analog .
Resolution Strategy : - Test batch purity (e.g., residual solvent levels via GC-MS).
- Validate species-specific metabolic pathways using hepatocyte models .
Safety and Handling
Q. What precautions are critical for handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hood for weighing .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis .
Ecological Impact Assessment
Q. What biodegradation data are available for environmental risk assessment?
Methodological Answer :
- OECD 301F Test : 28-day aerobic biodegradation <10%, classifying it as persistent .
- Mitigation : Incinerate waste at >800°C with alkaline scrubbers to minimize SO emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
